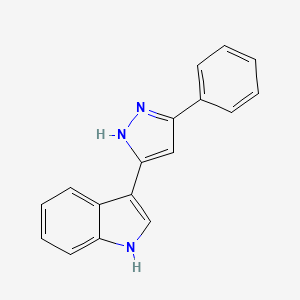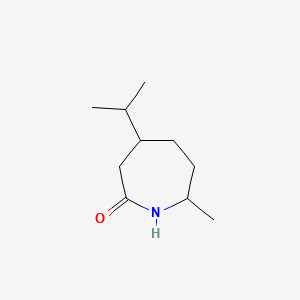
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane is a complex organic compound known for its unique chemical structure and properties. This compound features a chlorophenoxy group, a pentenyl chain, and an oxirane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. One common method involves the reaction of 4-chlorophenol with an appropriate alkyl halide under basic conditions to form the chlorophenoxy derivative. This intermediate is then subjected to further reactions to introduce the pentenyl and oxirane groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chlorophenoxy group may also interact with cellular receptors or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Shares the chlorophenoxy group but differs in the presence of an oxadiazole ring.
(E)-2-(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-6-methylphenol: Contains a similar chlorophenoxy structure but with different functional groups.
Uniqueness
This detailed article provides a comprehensive overview of 3-(5-(4-Chlorophenoxy)-3-methyl-3-pentenyl)-2-ethyl-2-methyloxirane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
38896-81-0 |
|---|---|
Molecular Formula |
C17H23ClO2 |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
3-[(E)-5-(4-chlorophenoxy)-3-methylpent-3-enyl]-2-ethyl-2-methyloxirane |
InChI |
InChI=1S/C17H23ClO2/c1-4-17(3)16(20-17)10-5-13(2)11-12-19-15-8-6-14(18)7-9-15/h6-9,11,16H,4-5,10,12H2,1-3H3/b13-11+ |
InChI Key |
YJZNBQWJKGJZRJ-ACCUITESSA-N |
Isomeric SMILES |
CCC1(C(O1)CC/C(=C/COC2=CC=C(C=C2)Cl)/C)C |
Canonical SMILES |
CCC1(C(O1)CCC(=CCOC2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


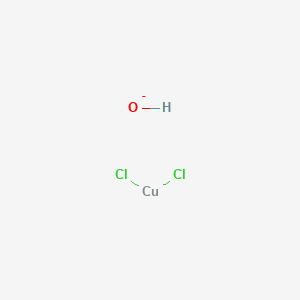
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
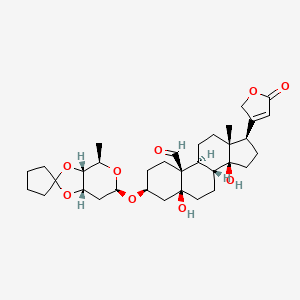
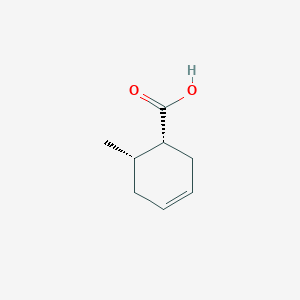
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
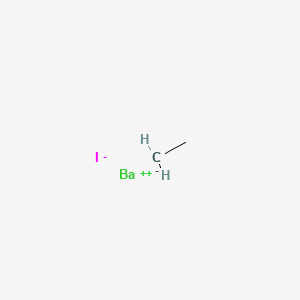
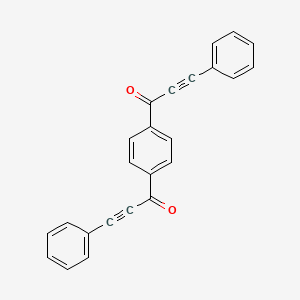
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
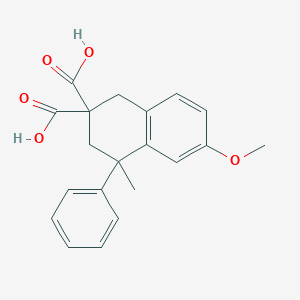
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
